2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol is a heterocyclic compound characterized by the presence of a furo[3,2-b]pyridine structure, which incorporates a trimethylsilyl group. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity. The molecular formula of this compound is C₁₁H₁₅NOSi, with a molecular weight of 205.32 g/mol. The trimethylsilyl group enhances the compound's lipophilicity and stability, making it an interesting candidate for various applications in medicinal chemistry and materials science.
These reactions are crucial for synthesizing derivatives with enhanced biological properties or different functionalities .
Research has indicated that 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol exhibits significant biological activities, including:
The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Several methods have been developed for synthesizing 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can enhance its properties .
The applications of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol span various fields:
Interaction studies indicate that 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol interacts specifically with certain biological receptors. Notably:
Such studies are essential for understanding how this compound can be utilized therapeutically and its potential side effects.
Several compounds share structural similarities with 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Furo[3,2-b]pyridine | Heterocyclic | Base structure without trimethylsilyl modification |
6-Hydroxyfuro[3,2-b]pyridine | Hydroxyl derivative | Lacks trimethylsilyl group; different reactivity |
4-(Trimethylsilyl)pyridine | Pyridine derivative | Different ring structure; used in similar reactions |
5-(Trimethylsilyl)furan | Furan derivative | Similar silylation but different core structure |
The uniqueness of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol lies in its specific structural configuration and biological activity profile, distinguishing it from other similar compounds. Its ability to inhibit specific pathways while maintaining stability due to the trimethylsilyl group makes it particularly interesting for further research and application development.
The compound 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol (CAS 1186310-90-6) emerged as part of broader advancements in organosilicon chemistry and fused heterocyclic systems. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with methodologies developed for silyl-protected heterocycles in the early 21st century. The integration of trimethylsilyl (TMS) groups into furopyridine scaffolds reflects innovations in protective group strategies, particularly for stabilizing reactive hydroxyl or amino functionalities during multi-step syntheses. Early reports of analogous furopyridines, such as furo[3,2-b]pyridine itself (CAS 272-62-8), date to the mid-20th century, but the TMS derivative gained prominence later due to its utility in medicinal chemistry and materials science.
This compound exemplifies the strategic use of silicon in modulating electronic and steric properties of heterocycles. The TMS group enhances lipophilicity, stabilizes intermediates during cross-coupling reactions, and directs regioselectivity in subsequent functionalizations. Its fused furopyridine core combines the aromaticity of pyridine with the electron-rich furan moiety, enabling unique reactivity patterns. For instance, the 6-hydroxy group participates in hydrogen bonding, while the TMS group at position 2 shields reactive sites, making the compound a versatile intermediate for synthesizing kinase inhibitors and other bioactive molecules.
Within the furopyridine family, this compound occupies a niche as a silylated derivative optimized for synthetic flexibility. Compared to simpler analogs like furo[3,2-b]pyridin-6-ol (CAS 1171920-19-6), the TMS group confers distinct advantages:
Table 1 summarizes key physicochemical properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₂Si | |
Molecular Weight | 207.30 g/mol | |
SMILES | OC₁=CN=C₂C(OC(Si(C)C)=C₂)=C₁ | |
Key Applications | Intermediate for kinase inhibitors, boronates |